molecular formula C8H4ClN3O2 B1434640 2-Chloro-8-nitroquinoxaline CAS No. 1934422-67-9

2-Chloro-8-nitroquinoxaline

Cat. No.: B1434640
CAS No.: 1934422-67-9
M. Wt: 209.59 g/mol
InChI Key: RFPLLQFUOAJFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2-Chloro-8-nitroquinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect signaling pathways and cellular processes. Additionally, this compound can bind to DNA and RNA, potentially interfering with transcription and translation processes . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression by altering the activity of transcription factors and other regulatory proteins . This compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly kinases and other regulatory enzymes . This inhibition occurs through competitive binding at the enzyme’s active site, preventing substrate access and subsequent catalytic activity. Additionally, this compound can bind to nucleic acids, interfering with the replication and transcription processes . This binding is facilitated by the compound’s planar structure, which allows it to intercalate between base pairs of DNA or RNA. Furthermore, this compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis, with minimal signs of resistance development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level lead to adverse outcomes, emphasizing the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Binding proteins within the cytoplasm and nucleus can sequester the compound, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enhancing its efficacy . For example, phosphorylation or acetylation of the compound can influence its binding affinity and localization within the cell .

Properties

IUPAC Name

2-chloro-8-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPLLQFUOAJFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-8-nitroquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Chloro-8-nitroquinoxaline
Reactant of Route 3
2-Chloro-8-nitroquinoxaline
Reactant of Route 4
Reactant of Route 4
2-Chloro-8-nitroquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Chloro-8-nitroquinoxaline
Reactant of Route 6
Reactant of Route 6
2-Chloro-8-nitroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.